(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride
Overview
Description
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol. It features a tetrahydrofuran (THF) ring and an amine group, with two methyl groups at the 2nd position of the THF ring. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
The synthesis of (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2-dimethyltetrahydrofuran with an amine source under acidic conditions to form the hydrochloride salt . The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride undergoes various chemical reactions, including:
Acid-base reactions: The amine group can act as a base and react with acids to form protonated amines.
Nucleophilic substitution: The amine group can act as a nucleophile and attack electrophilic centers.
Quaternization: The amine group can undergo further alkylation reactions to form quaternary ammonium salts.
Common reagents used in these reactions include acids like hydrochloric acid for protonation, alkyl halides for nucleophilic substitution, and alkylating agents for quaternization. The major products formed from these reactions depend on the specific reagents and conditions used but often include protonated amines, substituted amines, and quaternary ammonium salts.
Scientific Research Applications
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block in the synthesis of pharmaceuticals due to the presence of an amine group and a cyclic ether (tetrahydrofuran).
Material Science: The compound can be used in the development of new materials, particularly polymers with unique properties.
Organic Synthesis: It serves as a reagent in organic synthesis, where the amine group acts as a nucleophile in substitution reactions, and the tetrahydrofuran ring can participate in ring-opening reactions.
Catalysis: The amine group, being basic, can potentially catalyze certain types of reactions.
Mechanism of Action
The mechanism of action of (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can engage in ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride can be compared with other similar compounds, such as:
2,2-Dimethyltetrahydrofuran-3-amine: Similar structure but without the hydrochloride salt.
Tetrahydrofuran-3-ylamine: Lacks the two methyl groups at the 2nd position.
2,2-Dimethyltetrahydrofuran: Lacks the amine group.
The uniqueness of this compound lies in the combination of the THF ring and the amine group, along with the steric bulk provided by the two methyl groups.
Properties
IUPAC Name |
2,2-dimethyloxolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)5(7)3-4-8-6;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUJICMFURKSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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